molecular formula C16H27N3O4 B13191946 tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate

tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate

Cat. No.: B13191946
M. Wt: 325.40 g/mol
InChI Key: GRNIVZDKSOAUSV-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester, a hydroxy group, and a 1,2,4-oxadiazole moiety

Preparation Methods

The synthesis of tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the 1,2,4-Oxadiazole Moiety: The oxadiazole ring is introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Hydroxylation: The hydroxy group is introduced through a selective oxidation reaction.

    Esterification: The tert-butyl ester is formed by reacting the hydroxy-substituted piperidine with tert-butyl chloroformate under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield corresponding amines.

    Substitution: The tert-butyl ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols. Major products formed from these reactions include ketones, amines, and substituted esters.

Scientific Research Applications

tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of oxadiazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity to these targets, while the hydroxy and ester groups may influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate include:

    tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate: This compound lacks the oxadiazole moiety, making it less versatile in terms of biological activity.

    tert-Butyl 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: This compound has a similar structure but with different substituents, which may alter its chemical and biological properties.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H27N3O4

Molecular Weight

325.40 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H27N3O4/c1-5-7-12-17-13(23-18-12)10-16(21)8-6-9-19(11-16)14(20)22-15(2,3)4/h21H,5-11H2,1-4H3

InChI Key

GRNIVZDKSOAUSV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)CC2(CCCN(C2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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